4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide
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Overview
Description
The compound “4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide” is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . These derivatives have been studied for their potential as c-Met kinase inhibitors .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazines involves a one-pot synthesis at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes . This method is mild, efficient, operationally simple, and tolerant of various functional groups .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyrazines depends on whether a nitrogen atom occupies a position at the ring fusion . The structure of these compounds can be analyzed using various methods, including X-ray crystallography and NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrazines can be complex. For example, a thermal retro Diels–Alder (RDA) reaction resulted in the target compounds as single products .Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyrazines can vary depending on the specific derivative and its substituents. Information on these properties can be obtained through various analytical techniques, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .Scientific Research Applications
Synthesis and Chemical Properties
This compound belongs to a class of chemicals that have been explored for their unique properties and potential applications in medicinal chemistry. Research has demonstrated various methods for synthesizing related compounds, showcasing their versatility in chemical reactions and potential for creating diverse derivatives. For example, studies on the synthesis of related triazole and pyrazole derivatives highlight innovative approaches to creating compounds with potential biological activity (Bektaş et al., 2007; Falsini et al., 2017).
Antimicrobial Activities
Several studies have investigated the antimicrobial properties of compounds within the same family as "4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide". These studies indicate that derivatives of this compound class can exhibit significant antimicrobial effects against a variety of pathogens. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007; Hassan, 2013).
Biological Activity and Potential Therapeutic Applications
Compounds similar to "this compound" have been explored for their biological activities, particularly as adenosine receptor antagonists. These studies have revealed that certain derivatives possess high affinity and selectivity towards adenosine receptors, suggesting potential therapeutic applications in neurological disorders and possibly in combating neurotoxicity (Falsini et al., 2017).
Future Directions
Properties
IUPAC Name |
4-[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(4-methoxyphenyl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-4-34-21-11-7-19(8-12-21)29-13-14-30-22(27-28-24(30)25(29)32)15-17(2)16-23(31)26-18-5-9-20(33-3)10-6-18/h5-14,17H,4,15-16H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEYWHQRLGFAJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3C2=O)CC(C)CC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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